Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring an oxabicycloheptane framework. This compound is notable for its unique structure, which includes a seven-membered ring with an oxygen atom and a carboxylate ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate involves the Baeyer–Villiger oxidation of 3-exo-methyl-7-oxabicyclo[2.2.1]heptan-2-one. This reaction is highly regioselective and typically uses peracids as oxidizing agents . Another method involves the catalytic hydrogenation and ketone α-monomethylation of the precursor compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lactones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the ester group or the bicyclic framework.
Common Reagents and Conditions
Oxidation: Peracids such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Palladium-catalyzed arylation reactions are used for introducing aryl groups.
Major Products
Oxidation: Lactones and other oxygenated derivatives.
Reduction: Alcohols and reduced esters.
Scientific Research Applications
Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets through its ester and bicyclic framework. The compound can undergo various chemical transformations, enabling it to interact with enzymes and other biological molecules. These interactions can lead to enzyme inhibition or modulation of biological pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A similar compound with a simpler structure, lacking the ester group.
1,4-Epoxycyclohexane: Another related compound with a six-membered ring and an oxygen atom.
2-Methylidene-7-oxanorbornane: A derivative used in radical-induced alkene polymerizations.
Uniqueness
Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate is unique due to its combination of a bicyclic framework and an ester group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3/t5-,6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMKMUZNHJKUQB-LYFYHCNISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H]2CC[C@H]1O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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